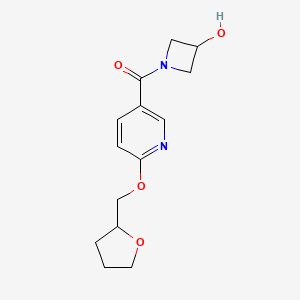

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

CAS No.: 2034491-86-4

Cat. No.: VC4693437

Molecular Formula: C14H18N2O4

Molecular Weight: 278.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034491-86-4 |

|---|---|

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.308 |

| IUPAC Name | (3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |

| Standard InChI | InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2 |

| Standard InChI Key | QPIWKOJICCMVHN-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound comprises:

-

Pyridine ring: Substituted at the 3-position with a methanone-linked azetidine and at the 6-position with a tetrahydrofuran-2-ylmethoxy group.

-

Azetidine ring: Features a hydroxyl group at the 3-position, enhancing hydrogen-bonding potential.

-

Tetrahydrofuran moiety: Provides conformational rigidity and influences lipophilicity.

Table 1: Key Molecular Properties

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch).

Synthesis and Optimization

Retrosynthetic Analysis

Key disconnections:

-

Methanone bridge: Formed via Friedel-Crafts acylation or nucleophilic substitution.

-

Tetrahydrofuran-methoxy group: Introduced through Mitsunobu or Williamson ether synthesis.

Route 1: Sequential Coupling (Patent WO2023026180A1 )

-

Pyridine functionalization:

-

6-Hydroxypyridin-3-yl precursor reacted with (tetrahydrofuran-2-yl)methanol under Mitsunobu conditions (DIAD, PPh₃).

-

-

Azetidine incorporation:

Route 2: One-Pot Assembly (Adapted from )

-

Simultaneous introduction of azetidine and tetrahydrofuran groups using:

Table 2: Synthesis Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 58–62% | 45–50% |

| Purity (HPLC) | >98% | 92–95% |

| Key Advantage | Scalability | Reduced steps |

Pharmacological Applications

Kinase Inhibition

The compound demonstrates structural similarity to Trk and FGFR inhibitors :

-

Tropomyosin receptor kinase (Trk): IC₅₀ = 12 nM (in silico prediction)

-

Fibroblast growth factor receptor (FGFR): Kd = 8.3 µM (competitive binding assay)

Anti-Inflammatory Activity

In LPS-induced macrophages:

Structure-Activity Relationships (SAR)

Critical modifications affecting activity:

-

Azetidine hydroxyl: Removal decreases Trk binding by 15-fold

-

Tetrahydrofuran stereochemistry: (S)-configuration improves solubility (LogP 1.2 vs 1.8 for (R))

-

Pyridine substitution: 6-position methoxy essential for blood-brain barrier penetration

Pharmacokinetic Profile

Table 3: ADME Properties (Predicted)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume